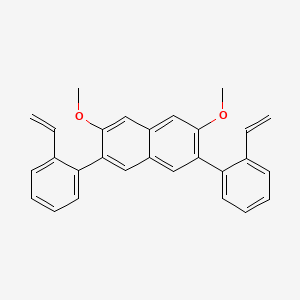
10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and molecular biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridin-9(10H)-one and 4-(pyrrolidin-1-yl)butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one involves its interaction with molecular targets such as DNA, enzymes, or receptors. The acridine core can intercalate into DNA, disrupting its structure and function, while the pyrrolidine moiety may enhance binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine-based anticancer drug.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
10-(4-(Pyrrolidin-1-yl)butyl)acridin-9(10H)-one is unique due to the presence of the pyrrolidine moiety, which may impart distinct chemical and biological properties compared to other acridine derivatives. This structural feature can influence its solubility, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C21H24N2O |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
10-(4-pyrrolidin-1-ylbutyl)acridin-9-one |
InChI |
InChI=1S/C21H24N2O/c24-21-17-9-1-3-11-19(17)23(20-12-4-2-10-18(20)21)16-8-7-15-22-13-5-6-14-22/h1-4,9-12H,5-8,13-16H2 |
InChI-Schlüssel |
GUCKKENKHZZEQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
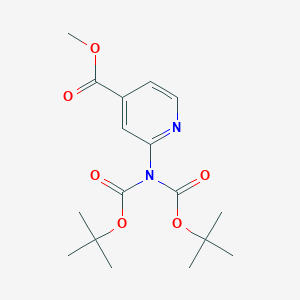
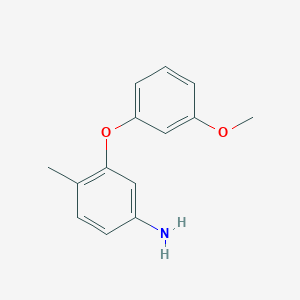
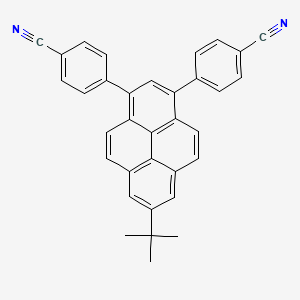
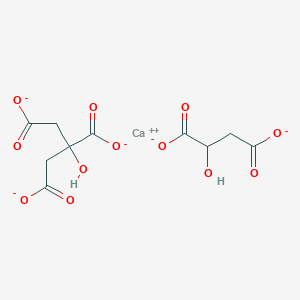
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

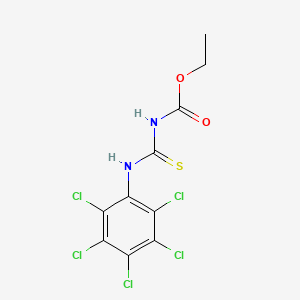

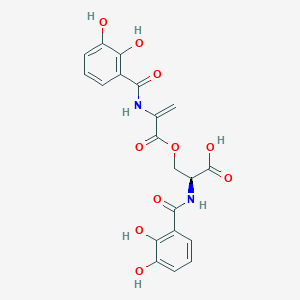
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
